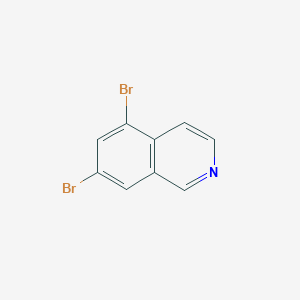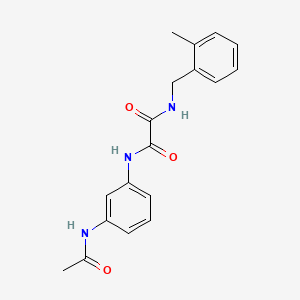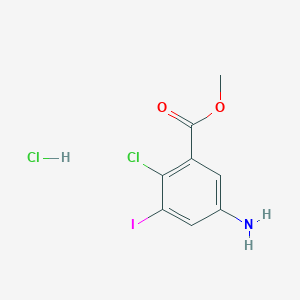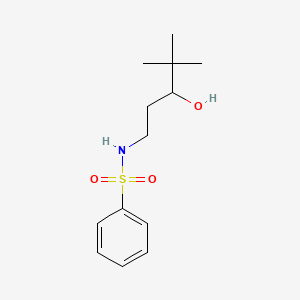
5,7-Dibromoisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry and pharmacology due to its potential use in the synthesis of complex molecules and as a precursor for the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported through various methods. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved from 2,5-dimethoxyaniline using the Skraup reaction, followed by a series of reactions including demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination reaction . Another synthesis approach for isoquinoline derivatives involved cyclization reactions of bis(cyanophenyl)propionitriles, which were used to confirm the structure of a compound derived from the degradation of the "red pigment" . Additionally, a Rh(III)-catalyzed cascade annulation process was developed to synthesize isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which could potentially be adapted for the synthesis of brominated isoquinolines .
Molecular Structure Analysis
The molecular structure of 5,7-Dibromoisoquinoline would consist of a benzene ring fused to a pyridine ring with bromine atoms substituted at the 5 and 7 positions. The presence of bromine atoms significantly affects the electronic properties of the molecule and can facilitate further chemical reactions.
Chemical Reactions Analysis
Brominated isoquinolines can undergo various chemical reactions due to the presence of bromine, which is a good leaving group. For example, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a nucleophilic halogen exchange starting from a dihalogenated precursor . Another study described the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These reactions highlight the reactivity of brominated isoquinolines in substitution reactions, which is essential for their use in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,7-Dibromoisoquinoline are not detailed in the provided papers, we can infer that the presence of bromine atoms would increase the molecular weight and could potentially affect the compound's boiling and melting points. The bromine substituents would also influence the compound's solubility in various solvents and its reactivity in chemical reactions. The synthesis of radiolabeled compounds suggests that 5,7-Dibromoisoquinoline derivatives could be used in imaging studies, indicating a high degree of chemical purity and stability under certain conditions .
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de la 5,7-Dibromoisoquinolina, centrándose en seis campos únicos:
Desarrollo Farmacéutico
La this compound es un compuesto valioso en la investigación farmacéutica debido a su potencial como bloque de construcción para la síntesis de fármacos. Los derivados de isoquinolina son conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antimaláricas y antiinflamatorias . Los átomos de bromo en la this compound se pueden reemplazar con varios grupos funcionales, lo que permite la creación de nuevos compuestos con efectos terapéuticos mejorados.
Síntesis Orgánica
En química orgánica, la this compound sirve como un intermedio versátil para la síntesis de moléculas más complejas. Su estructura permite varias modificaciones químicas, lo que la hace útil en el desarrollo de nuevas vías sintéticas. Los investigadores a menudo la utilizan para explorar nuevas reacciones y mecanismos, contribuyendo al avance de la química orgánica sintética .
Ciencia de Materiales
La this compound también se explora en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades únicas. Sus derivados se pueden utilizar en la creación de semiconductores orgánicos, que son componentes esenciales en dispositivos electrónicos como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV). La capacidad del compuesto para formar sistemas conjugados estables lo convierte en un candidato prometedor para estas aplicaciones .
Catálisis
En el campo de la catálisis, la this compound se puede utilizar como ligando en la formación de complejos metálicos. Estos complejos a menudo exhiben propiedades catalíticas únicas, que se pueden aprovechar en diversas reacciones químicas. Por ejemplo, se pueden utilizar en reacciones de acoplamiento cruzado, que son cruciales para la formación de enlaces carbono-carbono en la síntesis orgánica .
Investigación Biológica
La this compound y sus derivados se estudian por sus actividades biológicas. Los investigadores investigan su potencial como inhibidores de enzimas o receptores involucrados en diversas enfermedades. Esta investigación puede conducir al desarrollo de nuevos agentes terapéuticos dirigidos a vías biológicas específicas. La estructura del compuesto permite el ajuste fino de su actividad biológica a través de modificaciones químicas .
Química Ambiental
En química ambiental, la this compound se utiliza para estudiar la degradación y transformación de compuestos orgánicos bromados en el medio ambiente. Comprender cómo estos compuestos se descomponen e interactúan con otros componentes ambientales es crucial para evaluar su impacto en los ecosistemas y la salud humana. Esta investigación puede informar el desarrollo de estrategias para la remediación de sitios contaminados .
Mecanismo De Acción
Target of Action
The primary targets of 5,7-Dibromoisoquinoline are currently unknown. The compound is a derivative of isoquinoline
Mode of Action
As a derivative of isoquinoline , it may share some of the parent compound’s interactions with its targets.
Pharmacokinetics
Information about the compound’s impact on bioavailability is currently unavailable .
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dibromoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKOBTYLMIJXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137673-43-7 |
Source


|
| Record name | 5,7-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)


![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)